molecular formula C15H21NO3 B2571419 Tert-butyl 3-(benzyloxy)azetidine-1-carboxylate CAS No. 1027995-71-6

Tert-butyl 3-(benzyloxy)azetidine-1-carboxylate

Cat. No.: B2571419
CAS No.: 1027995-71-6
M. Wt: 263.337
InChI Key: GUSDEHFSBBRSJQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(benzyloxy)azetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in organic chemistry due to their unique structural and chemical properties. The tert-butyl group and the benzyloxy group attached to the azetidine ring provide steric hindrance and influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(benzyloxy)azetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, starting from a suitable amino alcohol, cyclization can be achieved using reagents like triphosgene or phosgene.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through nucleophilic substitution reactions. Benzyl alcohol can be used as a nucleophile in the presence of a base such as sodium hydride or potassium carbonate.

    Protection of the Azetidine Nitrogen: The nitrogen atom in the azetidine ring can be protected using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles like amines or thiols can replace the benzyloxy group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide as solvent.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced azetidine derivatives.

    Substitution: Formation of substituted azetidine derivatives with various functional groups.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : Tert-butyl 3-(benzyloxy)azetidine-1-carboxylate serves as a versatile building block in the synthesis of complex organic molecules and pharmaceuticals. Its structural features facilitate the exploration of new chemical reactions and pathways, making it valuable in synthetic organic chemistry .
  • Reactions Involving the Compound :
    • Oxidation : The compound can undergo oxidation reactions to form oxides or hydroxylated derivatives using agents like hydrogen peroxide.
    • Reduction : It can be reduced to yield derivatives using reducing agents such as lithium aluminum hydride.
    • Substitution Reactions : Nucleophilic substitution can occur at the benzyloxy group, allowing for the introduction of various functional groups.

Biology

  • Enzyme Inhibition Studies : The compound is utilized in studying enzyme inhibition and protein-ligand interactions, which are critical for understanding biochemical pathways and drug design .
  • Potential Antimicrobial and Anticancer Activities : Preliminary studies indicate that azetidine derivatives may exhibit antimicrobial properties and potential anticancer effects, making this compound a candidate for further exploration in medicinal chemistry .

Study on Antimicrobial Activity

A study evaluated the antimicrobial properties of various azetidine derivatives, including this compound. Results indicated promising activity against several bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Research

Research focusing on the anticancer properties of azetidine derivatives highlighted the ability of this compound to inhibit cancer cell proliferation in vitro. Further studies are necessary to elucidate its mechanism and efficacy in vivo .

Mechanism of Action

The mechanism of action of tert-butyl 3-(benzyloxy)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group can participate in hydrogen bonding or hydrophobic interactions with target proteins, while the azetidine ring provides a rigid scaffold that influences binding affinity and specificity. The tert-butyl group offers steric protection, enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

  • Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate
  • Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
  • Tert-butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate

Comparison:

  • Tert-butyl 3-(benzyloxy)azetidine-1-carboxylate is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. The benzyloxy group can enhance lipophilicity and influence the compound’s interaction with biological targets.
  • Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate and tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate have different substituents that affect their reactivity and applications.
  • Tert-butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate contains a sulfonyl group, which can participate in different chemical reactions compared to the benzyloxy group.

Biological Activity

Tert-butyl 3-(benzyloxy)azetidine-1-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a unique azetidine ring structure with a tert-butyl group and a benzyloxy substituent. The molecular formula is C14H19NO3C_{14}H_{19}NO_3, and it has a molecular weight of approximately 251.31 g/mol. This structural configuration is significant as it influences the compound's interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. Preliminary studies suggest that this compound may exhibit:

  • Antimicrobial Activity : Azetidine derivatives have been noted for their potential antimicrobial properties, making them candidates for further exploration in treating infections.
  • Anticancer Properties : Various azetidine derivatives have shown promise in anticancer research, indicating that this compound might also possess similar effects.
  • Modulation of Biological Pathways : The compound may influence specific signaling pathways by binding to target proteins, which could lead to therapeutic effects in various diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the azetidine ring can enhance binding affinity and selectivity towards biological targets. For example:

  • Substituent Variations : Changes in the benzyloxy group or the tert-butyl moiety may significantly affect the compound's pharmacological profile.
  • Analogs Comparison : When compared to similar compounds, such as N-benzylazetidine and tert-butyl 3-amino-3-(2-hydroxyethyl)azetidine-1-carboxylate, variations in substituents lead to different biological activities and potencies .

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Studies : Research has indicated that azetidine derivatives can inhibit bacterial growth effectively. For instance, compounds with similar structures demonstrated significant antimicrobial activity against various strains of bacteria, suggesting that this compound may also exhibit such properties.
  • Cancer Research : In vitro studies have shown that certain azetidine derivatives can induce apoptosis in cancer cells. This suggests that this compound could be investigated further for its potential anticancer effects .

Data Summary Table

Biological ActivityObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme ModulationInteraction with specific receptors

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for tert-butyl 3-(benzyloxy)azetidine-1-carboxylate, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or protective group strategies. For example, tert-butyl 3-oxoazetidine-1-carboxylate derivatives are often functionalized using benzyloxy groups under mild conditions (0–20°C) with DMAP and triethylamine in dichloromethane . Solvent choice (e.g., substituting i-PrOH for MeOH) can enhance reaction efficiency and yield by reducing steric hindrance or side reactions . Monitoring reaction progress via TLC and optimizing stoichiometry of reagents (e.g., 1.2–1.5 equivalents of benzylating agents) are critical for reproducibility.

Q. What spectroscopic techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer : 1^1H NMR (400 MHz, DMSO-d6d_6) is essential for confirming regiochemistry and functional group incorporation. Key signals include aromatic protons (δ 7.02–7.40 ppm for benzyl groups) and azetidine ring protons (δ 3.5–4.5 ppm) . Mass spectrometry (HRMS) and IR can validate molecular weight and carbonyl stretches (e.g., Boc C=O at ~1680 cm1^{-1}). For crystalline intermediates, X-ray diffraction provides unambiguous structural confirmation .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing this compound derivatives be addressed using transition metal catalysis?

  • Methodological Answer : Nickel-catalyzed carboboration of glycals with tert-butyl 3-(iodomethyl)azetidine-1-carboxylate enables stereoselective C–C bond formation. Using chiral ligands (e.g., BINAP) or asymmetric reaction conditions (e.g., low-temperature kinetic control) can improve enantiomeric excess . Post-reaction analysis via chiral HPLC or 19^{19}F NMR (for fluorinated analogs) is recommended to assess stereochemical outcomes .

Q. What strategies are effective for analyzing and mitigating impurities in multi-step syntheses of azetidine derivatives?

  • Methodological Answer : Impurities such as tert-butyl 3-(cyanomethyl)-3-(4-(dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate (Baricitinib Impurity 31) require LC-MS for detection, with reverse-phase columns (C18) and gradient elution (water/acetonitrile + 0.1% formic acid) to resolve polar byproducts . Recrystallization (e.g., using ethyl acetate/hexane) or preparative HPLC can isolate high-purity products (>98%) .

Q. How do protective groups influence the stability and reactivity of this compound in complex syntheses?

  • Methodological Answer : The tert-butyloxycarbonyl (Boc) group provides steric protection for the azetidine nitrogen, preventing undesired nucleophilic attacks. However, under acidic conditions (e.g., TFA in DCM), Boc deprotection can generate reactive intermediates prone to dimerization. Stabilization via in situ trapping (e.g., with Fmoc-Cl) or low-temperature workup is advised . Comparative studies with Cbz or Alloc groups reveal trade-offs in stability vs. deprotection ease .

Properties

IUPAC Name

tert-butyl 3-phenylmethoxyazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-9-13(10-16)18-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSDEHFSBBRSJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

tert-butyl 3-hydroxyazetidine-1-carboxylate (21) (1 gm, 5.77 mmol) was dissolved in dry DMF (15 ml) and was cooled to 0° C. under nitrogen and was added sodium hydride (0.35 gm, 8.66 mmol). The reaction mixture was allowed to stir at room temperature for 30 min and was added benzylbromide (22; 1.08 gm, 6.35 mmol) at 0° C. The reaction mixture was then allowed warm to room temperature and stirred for 2 h. After completion of the reaction it was quenched by the addition of sat. ammonium chloride solution and extracted with ether. The organic layer was then dried over sodium sulfate and concentrated under vacuum. The crude product was purified column chromatography to yield compound 23 (1.21 gm, 80%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step Two
Quantity
1.08 g
Type
reactant
Reaction Step Three
Yield
80%

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